molecular formula C13H14N4O3 B11381991 2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine

2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine

Cat. No.: B11381991
M. Wt: 274.28 g/mol
InChI Key: BVLADGMWHJMFLF-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a triazine ring substituted with morpholine and propargyl groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine and propargyl alcohol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine and propargyl groups. The reaction conditions often include the use of a base such as triethylamine to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, carbonyl compounds, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and proteins. The propargyl groups can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of its cytotoxic activity, where it can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell survival pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)-4,6-dichloro-1,3,5-triazine: Similar structure but with chlorine atoms instead of propargyl groups.

    2-(Piperidin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Similar structure but with a piperidine ring instead of morpholine.

    4,6-Bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Lacks the morpholine group, only has propargyl groups.

Uniqueness

The presence of both morpholine and propargyl groups in 2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine makes it unique compared to similar compounds

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

4-[4,6-bis(prop-2-ynoxy)-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C13H14N4O3/c1-3-7-19-12-14-11(17-5-9-18-10-6-17)15-13(16-12)20-8-4-2/h1-2H,5-10H2

InChI Key

BVLADGMWHJMFLF-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NC(=NC(=N1)N2CCOCC2)OCC#C

Origin of Product

United States

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